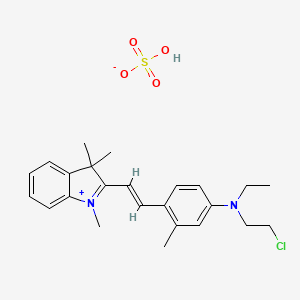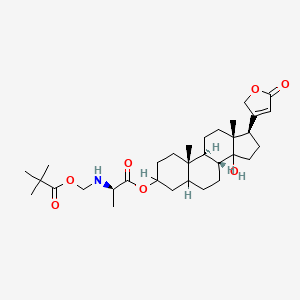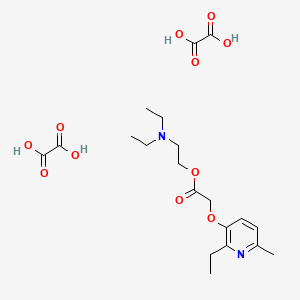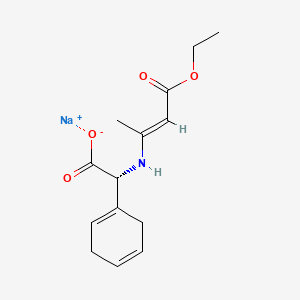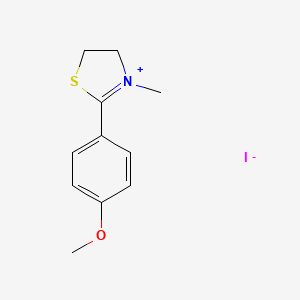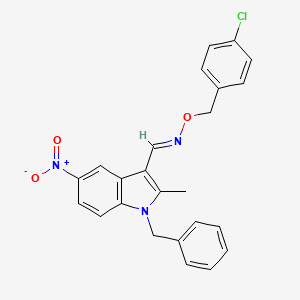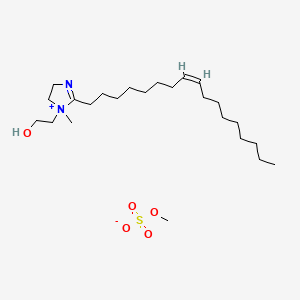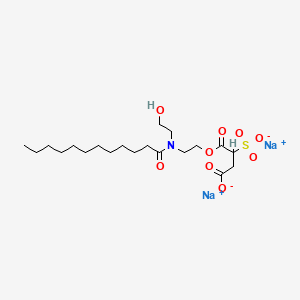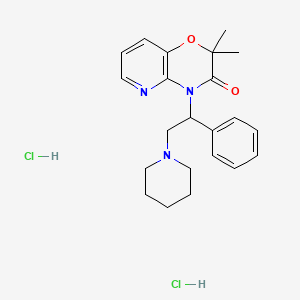
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮, 2,2-二甲基-4-(1-苯基-2-(1-哌啶基)乙基)-, 二盐酸盐是一种复杂的有机化合物,属于杂环化合物类别。这些化合物的特点是它们的环结构至少包含一个除碳以外的原子,如氮、氧或硫。
准备方法
合成路线和反应条件
2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮, 2,2-二甲基-4-(1-苯基-2-(1-哌啶基)乙基)-, 二盐酸盐的合成通常涉及多步有机反应。该过程可能从吡啶并恶嗪酮核的制备开始,然后引入二甲基和苯基-哌啶基基团。这些反应中常用的试剂包括各种有机溶剂、催化剂和保护基团,以确保所需的化学转化。
工业生产方法
在工业环境中,这种化合物的生产需要大型化学反应器、对反应条件(如温度、压力和 pH 值)的精确控制以及有效的纯化技术。结晶、蒸馏和色谱等技术通常用于获得纯化合物。
化学反应分析
反应类型
该化合物可以发生各种化学反应,包括:
还原: 添加氢气或去除氧气。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如氢化锂铝)以及用于取代反应的各种亲核试剂和亲电试剂。温度、溶剂和 pH 值等反应条件在决定这些反应的结果中起着至关重要的作用。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会生成酮或醛,而还原可能会生成醇或胺。
科学研究应用
化学
在化学领域,这种化合物可以用作合成更复杂分子的构件。其独特的结构允许各种化学修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,这种化合物可能用于研究小分子与生物大分子(如蛋白质和核酸)之间的相互作用。其潜在的生物活性可能使其成为药物开发的候选药物。
医学
在医学领域,这种化合物可以研究其治疗潜力。其结构表明它可能与特定的生物靶标相互作用,使其成为开发新药的潜在先导化合物。
工业
在工业领域,这种化合物可以用于生产特种化学品、药物和农用化学品。其独特的性能可能使其适用于各种应用,包括作为催化剂或化学过程中的试剂。
作用机制
2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮, 2,2-二甲基-4-(1-苯基-2-(1-哌啶基)乙基)-, 二盐酸盐的作用机制可能涉及它与生物系统中特定的分子靶标的相互作用。这些靶标可能包括酶、受体或离子通道。该化合物的结构使其能够与这些靶标结合,调节其活性并导致各种生物效应。
相似化合物的比较
类似化合物
2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮衍生物: 这些化合物具有相同的核心结构,但在取代基方面有所不同。
哌啶基-乙基衍生物: 具有类似哌啶基-乙基基团但核心结构不同的化合物。
独特性
2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮, 2,2-二甲基-4-(1-苯基-2-(1-哌啶基)乙基)-, 二盐酸盐的独特性在于其官能团和环结构的特定组合。这种独特的排列使其具有独特的化学和生物学特性,使其成为各种应用的宝贵化合物。
属性
CAS 编号 |
88809-70-5 |
|---|---|
分子式 |
C22H29Cl2N3O2 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-(1-phenyl-2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C22H27N3O2.2ClH/c1-22(2)21(26)25(20-19(27-22)12-9-13-23-20)18(17-10-5-3-6-11-17)16-24-14-7-4-8-15-24;;/h3,5-6,9-13,18H,4,7-8,14-16H2,1-2H3;2*1H |
InChI 键 |
DNDIKQNEMPYUTF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


